6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

Beschreibung

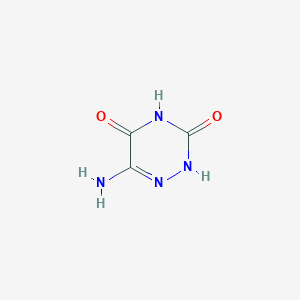

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJDLRANNRSMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172144 | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18802-38-5 | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18802-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development, often referred to as 6-Azauracil. This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of this core molecule.

Core Synthesis Pathways

Two principal pathways for the synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione have been prominently described in the literature. The first route commences with aminouracil, proceeding through a key hydrazono intermediate. The second approach utilizes sodium mesoxalate and thiosemicarbazide to construct the triazine ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway starting from aminouracil, providing a clear comparison of the reaction parameters.

| Step | Reactants | Molar Ratio | Key Reagents | Temperature (°C) | Time | Yield (%) |

| 1. Diazotization | Hydrochloric acid aminouracil, Sodium nitrite | 1 : 1.07 | Conc. HCl | 0-5 | 2 hours | - |

| 2. Condensation | Diazonium salt, Glyoxylic acid | 1 : 1.2 | Pyridine | 0-5 | 4 hours | 95% (Intermediate) |

| 3. Cyclization | [(aminocarbonyl)hydrazono]acetic acid | - | Anhydrous Sodium Acetate, Glacial Acetic Acid | Reflux (110) | 2 hours | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Pathway 1: Synthesis from Aminouracil

This pathway involves a three-step process: diazotization of aminouracil, condensation with glyoxylic acid to form an intermediate, and subsequent cyclization to yield 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.[1]

Step 1: Preparation of the Diazonium Salt

-

In a 500 ml four-necked flask, add hydrochloric acid aminouracil (21.2g, 0.15mol), water (150ml), and concentrated hydrochloric acid (30ml).

-

Cool the mixture in an ice bath while stirring.

-

Dropwise, add a solution of sodium nitrite (11.0g, 0.16mol) in water (21.6ml) at a temperature of 0-5°C. The addition should be completed in approximately 15 minutes.

-

Continue the reaction at the same temperature for 2 hours. The resulting diazonium salt solution is used directly in the next step.[1]

Step 2: Synthesis of [(aminocarbonyl)hydrazono]acetic acid

-

In a separate 1L four-necked flask, combine glyoxylic acid (44.2g, 0.18mol), pyridine (180ml), crushed ice (200g), and water (80ml).

-

Cool this mixture to below 5°C.

-

Slowly add the previously prepared diazonium salt to this mixture under vigorous stirring.

-

Maintain the reaction temperature at 0-5°C for 4 hours.

-

Filter the resulting precipitate and wash the filter cake with water until it is neutral. This yields a yellow solid of [(aminocarbonyl)hydrazono]acetic acid (56.7g, 95% yield), which is used in the next step without further purification.[1]

Step 3: Cyclization to 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

-

Combine [(aminocarbonyl)hydrazono]acetic acid (55.8g, 0.14mol), anhydrous sodium acetate (12.3g, 0.15mol), and glacial acetic acid (198ml).

-

Heat the mixture under reflux for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Filter the resulting solid and wash the filter cake with water to obtain the final product, 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.[1]

Pathway 2: Synthesis from Sodium Mesoxalate and Thiosemicarbazide

This alternative route involves the initial formation of a thione intermediate, followed by methylation, hydrolysis, and decarboxylation.

Step 1: Formation of 1,2,4-triazine-3-thione-5-one-6-carboxylic acid

-

Sodium mesoxalate is heated with thiosemicarbazide. This condensation reaction is presumed to proceed through a thiosemicarbazone intermediate which then undergoes ring closure to form 1,2,4-triazine-3-thione-5-one-6-carboxylic acid.

Step 2: Methylation

-

The thione intermediate is treated with methyl iodide and a base to yield the 3-methylthiol derivative.

Step 3: Hydrolysis

-

The 3-methylthiol compound is refluxed with a mixture of concentrated hydrochloric acid and glacial acetic acid to produce 1,2,4-triazine-3,5-dione-6-carboxylic acid.

Step 4: Decarboxylation

-

The final product, 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, is obtained by the decarboxylation of 1,2,4-triazine-3,5-dione-6-carboxylic acid via sublimation at 230-235°C under reduced pressure (10 mm).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the two primary synthesis pathways for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

Caption: Synthesis routes to 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

This technical guide provides an in-depth overview of the physicochemical properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document compiles essential data, experimental protocols, and relevant biological context to facilitate its application in scientific research.

Core Physicochemical Properties

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ATD, is a colorless crystalline solid.[1] It is a derivative of the 1,2,4-triazine ring system, which is a prominent structural motif in many biologically active compounds. The physicochemical characteristics of 6-ATD are crucial for its handling, formulation, and potential therapeutic applications.

General and Physical Properties

The fundamental physical and chemical identifiers for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | [1] |

| Molecular Weight | 128.09 g/mol | |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 310-315 °C | |

| CAS Number | 18802-38-5 | [2][3] |

| Synonyms | 6-amino-2H-1,2,4-triazine-3,5-dione, ATM(6-aminotriazine-3,5-dione) | [1][4] |

Solubility and Partition Coefficient

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Details | Source |

| Solubility | Low in water | Solubility can be increased by heating and stirring. | [1] |

| Predicted XlogP | -0.8 | This value indicates that the compound is hydrophilic. | [4] |

Experimental Protocols

Standardized experimental procedures are essential for obtaining reliable and reproducible physicochemical data. The following sections detail the general methodologies for determining key properties of compounds like 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

A general method for the synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione involves a two-step process.[1] The workflow for this synthesis is illustrated in the diagram below.

Protocol:

-

Step 1: Triazine (1,2,4-triazine) is reacted with sodium bromate to form an intermediate product.[1]

-

Step 2: The resulting intermediate is then reacted with ammonia water to yield 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.[1]

Determination of Melting Point

The capillary melting point method is a standard technique for determining the melting point of a crystalline solid.[5]

Apparatus: Digital melting point apparatus, capillary tubes.

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[5][7]

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[5] For compounds that decompose, the temperature at which discoloration or charring is observed is noted.[5]

Determination of Solubility

The shake-flask method is a widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[5]

Apparatus: Sealed flasks, shaker bath, filtration system, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[5]

-

The flask is agitated in a shaker bath at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

The resulting suspension is filtered to remove any undissolved solid.[5]

-

The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method.[5]

Determination of pKa

Potentiometric titration is a common and effective method for determining the pKa of acidic or basic compounds, particularly for triazine derivatives in non-aqueous media.[8]

Apparatus: Potentiometer with a suitable electrode, burette, titration vessel.

Procedure:

-

A solution of the compound at a known concentration (e.g., 0.1 M in N,N-dimethylformamide) is prepared.[8]

-

The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds).

-

The potential (or pH) of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the potential/pH against the volume of titrant added.

-

The pKa is determined from the titration curve, often corresponding to the pH at the half-equivalence point, calculated using the Henderson-Hasselbalch equation.[8]

Biological and Pharmaceutical Relevance

While specific signaling pathways for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione are not extensively documented, the 1,2,4-triazine scaffold is present in numerous compounds with demonstrated biological activity.[9] For instance, derivatives of the closely related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[10][11][12] DAAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition is a therapeutic strategy for various neurological disorders. Additionally, some 3-amino-1,2,4-triazine derivatives have been investigated as PDK1 inhibitors with potential antitumor activity.[13] The 1,2,4-triazine ring itself has been associated with antitumor effects.[9]

The inhibitory action of a related compound on DAAO is depicted below.

Applications

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione has a range of applications in organic synthesis.[1] It serves as a valuable intermediate for the preparation of various products, including:

Safety Information

When handling 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, appropriate safety precautions should be taken. The compound may cause irritation to the skin, eyes, and respiratory system.[1] Therefore, the use of personal protective equipment is recommended. It should be stored in a cool, dry place and kept away from oxidizing agents.[1]

References

- 1. chembk.com [chembk.com]

- 2. 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione | SIELC Technologies [sielc.com]

- 3. 6-amino-1,2,4-triazine-3,5(2H,4H)-dione | 18802-38-5 [amp.chemicalbook.com]

- 4. PubChemLite - 6-amino-1,2,4-triazine-3,5(2h,4h)-dione (C3H4N4O2) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. researchgate.net [researchgate.net]

- 10. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine analog, it interferes with nucleotide biosynthesis, exhibiting a range of biological activities, including antitumor and antiviral effects. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and mechanism of action. Detailed experimental protocols, spectroscopic data, and a visualization of its impact on metabolic pathways are presented to support further research and development efforts.

Molecular Structure and Chemical Properties

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is a colorless crystalline solid with the molecular formula C₃H₄N₄O₂ and a molar mass of 128.09 g/mol .[1] It has low solubility in water, which can be enhanced by heating.[1] The molecule possesses strong acidic properties and can participate in various organic reactions, including amination and substitution, making it a versatile intermediate for the synthesis of dyes, pigments, and pharmaceuticals.[1]

Structural Details

References

Solubility Profile of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a compound of significant interest in pharmaceutical and life sciences research. Understanding the solubility of this molecule, also known as 6-Azauracil, is critical for its application in drug formulation, biological assays, and chemical synthesis. This document collates available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and provides visual representations of experimental workflows and key concepts in solubility.

Quantitative and Qualitative Solubility Data

The solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione has been characterized in various aqueous and organic solvents. The available data, collated from multiple sources, are summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonic agitation for dissolution[1]. |

| 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | Forms a clear to slightly hazy, colorless to light yellow-green solution[2][3][4]. |

| Water | 50 mg/mL | Reported as forming a clear, colorless solution; however, other sources describe it as having low or partial solubility in water, which may be temperature-dependent[3][4][5]. |

| 1 M Sodium Hydroxide (NaOH) | 25 mg/mL | Forms a clear to slightly hazy, colorless to faintly yellow solution[4]. |

| Ethanol | Partly Soluble | Quantitative data is not readily available, but it is described as being partially soluble[3]. |

It has been noted that the aqueous solubility of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione can be enhanced by heating[5].

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of a solid compound like 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in an organic solvent. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Equilibrium Solubility Method

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed for a specified duration (e.g., 15-20 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

-

Transfer the supernatant to a volumetric flask and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of supernatant taken

-

Visualizing Experimental and Conceptual Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of a compound.

Caption: A flowchart of the equilibrium solubility determination method.

Caption: Key factors that affect the solubility of a solid in a liquid.

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-Azauracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as 6-azauracil, is a synthetic pyrimidine analog with well-documented antineoplastic and antiviral properties.[1][2][3][4] Its primary mechanism of action involves the targeted inhibition of de novo pyrimidine biosynthesis, a fundamental pathway for nucleic acid synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of 6-azauracil, detailing its metabolic activation, enzymatic targets, and downstream cellular consequences. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, virology, and drug development.

Introduction

Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides to support DNA and RNA synthesis. The de novo pyrimidine biosynthesis pathway is a critical process that provides the necessary building blocks, specifically uridine and cytidine nucleotides. 6-Azauracil exploits the reliance of these cells on this pathway, acting as a potent antimetabolite.[5] Its structural similarity to the natural pyrimidine uracil allows it to enter cellular metabolic pathways where it is converted into an active inhibitory form.

Metabolic Activation and Primary Mechanism of Action

6-Azauracil itself is not the active inhibitor. It functions as a prodrug that must undergo intracellular conversion to its active form, 6-azauridine 5'-monophosphate (6-azaUMP).[6]

Conversion to 6-Azauridine 5'-Monophosphate (6-azaUMP)

The activation of 6-azauracil proceeds through a two-step enzymatic process:

-

Ribosidation: 6-Azauracil is first converted to 6-azauridine by uridine phosphorylase.

-

Phosphorylation: 6-Azauridine is then phosphorylated to 6-azaUMP by uridine kinase.

Resistance to 6-azauracil can arise from the loss of uracil phosphoribosyltransferase activity, an enzyme in the pyrimidine salvage pathway that can also convert 6-azauracil to 6-azaUMP.[7]

Metabolic activation of 6-Azauracil.

Inhibition of Orotidine 5'-Phosphate (OMP) Decarboxylase

The primary molecular target of 6-azaUMP is Orotidine 5'-Phosphate (OMP) Decarboxylase.[6][8] This enzyme catalyzes the final step in the de novo biosynthesis of uridine monophosphate (UMP), the decarboxylation of OMP. 6-azaUMP acts as a potent competitive inhibitor of OMP decarboxylase.[6][9] The inhibition of this crucial enzyme leads to the accumulation of orotic acid and a depletion of the intracellular pool of UMP and, consequently, other uridine and cytidine nucleotides (UDP, UTP, CTP) that are essential for RNA and DNA synthesis.[10][11]

Inhibition of OMP Decarboxylase by 6-azaUMP.

Secondary Mechanism of Action: Inhibition of IMP Dehydrogenase

In addition to its primary effect on pyrimidine biosynthesis, 6-azaUMP has been shown to inhibit inosine 5'-monophosphate (IMP) dehydrogenase.[12][13] This enzyme is the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP). Inhibition of IMP dehydrogenase by 6-azaUMP leads to a reduction in the intracellular GTP pool.[13]

The depletion of both UTP and GTP pools creates a significant stress on the cell, particularly impacting the process of transcriptional elongation.[14][15][16] Cells with mutations in the RNA polymerase II elongation machinery are often hypersensitive to the effects of 6-azauracil.[14][16]

Other Potential Mechanisms

While the inhibition of nucleotide biosynthesis is the core mechanism, some studies have reported other potential enzymatic targets of 6-azauracil, although their contribution to its overall therapeutic effect is likely secondary. These include:

-

4-Aminobutyrate Aminotransferase: 6-Azauracil has been shown to act as a non-competitive inhibitor of this enzyme.[17][18]

-

D-Amino Acid Oxidase (DAAO): Derivatives of 6-azauracil have been investigated as inhibitors of DAAO.[19][20][21]

Data Presentation

| Compound | Target Enzyme | Inhibition Type | Ki / IC50 | Reference |

| 6-Azauracil | 4-Aminobutyrate Aminotransferase | Non-competitive | Ki ≈ 0.7 mM | [17][18] |

| 6-azaUMP | OMP Decarboxylase | Competitive | - | [6] |

| 6-azaUMP | IMP Dehydrogenase | - | - | [13] |

| 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione | D-Amino Acid Oxidase | - | IC50 = 50 nM | [19] |

| 6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dione | D-Amino Acid Oxidase | - | IC50 = 70 nM | [19] |

Experimental Protocols

OMP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory effect of 6-azaUMP on OMP decarboxylase activity.

Materials:

-

Purified OMP decarboxylase

-

Orotidine 5'-monophosphate (OMP) substrate

-

6-Azauridine 5'-monophosphate (6-azaUMP)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the reaction buffer and varying concentrations of the inhibitor, 6-azaUMP.

-

Add a fixed concentration of the substrate, OMP, to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified OMP decarboxylase.

-

Monitor the decrease in absorbance at a specific wavelength (e.g., 285 nm) corresponding to the conversion of OMP to UMP.

-

Calculate the initial reaction velocities at different inhibitor concentrations.

-

Determine the type of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).[6]

IMP Dehydrogenase Activity Assay

Objective: To measure the effect of 6-azaUMP on IMP dehydrogenase activity.

Materials:

-

Cell lysate or purified IMP dehydrogenase

-

Inosine 5'-monophosphate (IMP) substrate

-

NAD+ cofactor

-

6-Azauridine 5'-monophosphate (6-azaUMP)

-

Reaction buffer

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, IMP, and NAD+.

-

Add varying concentrations of 6-azaUMP to the reaction mixtures.

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the rate of NADH formation to determine the enzyme activity.

-

Compare the activity in the presence and absence of the inhibitor to determine the extent of inhibition.[13]

Cell Growth Inhibition Assay (6-Azauracil Sensitivity)

Objective: To assess the sensitivity of cells to 6-azauracil.

Materials:

-

Yeast or mammalian cell lines

-

Appropriate growth medium (e.g., synthetic complete medium for yeast)

-

6-Azauracil stock solution

-

Microplate reader or incubator and culture plates

Protocol:

-

Culture cells to a logarithmic growth phase.

-

Seed the cells into microplates at a defined density.

-

Add serial dilutions of 6-azauracil to the wells.

-

Incubate the plates for a specified period (e.g., 24-72 hours).

-

Measure cell viability or growth using a suitable method (e.g., MTT assay, measuring optical density).

-

Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[14]

References

- 1. The anticancerous action of 6-azauracil (3, 5-dioxo-2, 3, 4, 5-tetrahydro-1, 2, 4-triazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumorous action of 6-azauracil on some transplantable experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the pharmacology of 6-azauracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stimulation by 6-azauridine of carbamoyl phosphate synthesis for pyrimidine biosynthesis in mouse spleen slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Effect of 6-Azauridine Administration on De Novo Pyrimidine Production in Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. 6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of RNA Yeast Polymerase II Mutants in Studying Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutations in the Second Largest Subunit of RNA Polymerase II Cause 6-Azauracil Sensitivity in Yeast and Increased Transcriptional Arrest in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of 6-azauracil on purified rabbit liver 4-aminobutyrate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione scaffold, a class of compounds often referred to as 6-azauracil analogs, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key pharmacological properties of these derivatives, including their anticonvulsant, anticancer, D-amino acid oxidase (DAAO) inhibitory, and anticoccidial effects. Detailed experimental protocols for the evaluation of these activities are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the molecular mechanisms and research methodologies discussed.

Introduction

The 1,2,4-triazine ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of biological activities. Among these, the 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione core has emerged as a particularly promising pharmacophore. These compounds have been investigated for their potential as therapeutic agents in various disease areas, including neurology, oncology, and infectious diseases. This guide aims to consolidate the current knowledge on the biological activities of these derivatives, providing a valuable resource for researchers in the field.

Key Biological Activities and Quantitative Data

The biological activities of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives are diverse, with significant findings in several therapeutic areas. The following sections summarize the key activities and present the available quantitative data in a structured format.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of these triazine derivatives.[1] Evaluation in preclinical models has demonstrated their efficacy in controlling seizures, suggesting potential for the treatment of epilepsy. The primary mechanism of action for their anticonvulsant effects is believed to be the modulation of the GABAergic system.[1][2][3]

Table 1: Anticonvulsant Activity of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Reference |

| 4r (a 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivative) | Mouse | MES | Not Reported | Not Reported | [1] |

| 4r (a 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivative) | Mouse | scPTZ | Not Reported | Not Reported | [1] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole.

Anticancer Activity

Derivatives of the 1,2,4-triazine scaffold have shown promising anticancer activity against a range of human cancer cell lines.[4][5][6][7][8][9] The proposed mechanisms of action include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as c-Met kinase.

Table 2: Anticancer Activity of 1,2,4-Triazine Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | HepG-2 (Liver) | A549 (Lung) | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides | |||||

| MM130 | 50-90 | 4-91 | - | 25-86 | [13] |

| MM131 | - | 0.39-0.6 | - | - | [13] |

| Imamine-1,3,5-triazine Derivatives | |||||

| 4f | - | - | - | - | [7] |

| 4k | - | - | - | - | [7] |

| 1,2,3-Triazole-incorporated 1,3,4-oxadiazole-Triazine Derivatives | |||||

| 9d | 0.51 ± 0.083 | - | - | 0.19 ± 0.075 | [6] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

D-Amino Acid Oxidase (DAAO) Inhibition

Certain 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme involved in the metabolism of D-amino acids.[13][14] Inhibition of DAAO is a potential therapeutic strategy for neurological disorders such as schizophrenia.

Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Compound | IC₅₀ (nM) | Reference |

| 11h (6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione) | 50 | [13][15] |

| 11e (phenethyl derivative) | 70 | [15] |

| 11a (6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione) | 2800 | [15] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the DAAO enzyme activity.

Anticoccidial Activity

6-Azauracil and its derivatives have demonstrated significant activity against coccidiosis, a parasitic disease affecting poultry.[16][17][18][19] Their efficacy is typically measured by the minimum effective concentration in feed required to control the infection. The mechanism of action is thought to involve the inhibition of parasitic enzymes essential for nucleotide synthesis.[20][21]

Table 4: Anticoccidial Activity of 6-Azauracil Derivatives

| Compound | Parasite | Host | Minimum Effective Concentration (ppm in feed) | Reference |

| 1-(3'-chloro-5'-methyl-4'-(morpholinylsulfonyl)phenyl)-6-azauracil | Eimeria tenella | Chicken | ~10 | [19] |

| 1-(3',5'-dichlorophenyl)-6-azauracil | Eimeria tenella | Chicken | Potency 250-fold greater than 6-azauracil | [17] |

| 1-(3-cyanobenzyl)-6-azauracil | Not specified | Chicken | ~16 times as potent as 6-azauracil | [18] |

| Phenyl sulfide and phenyl sulfone derivatives | Broad spectrum | Chicken | As low as 0.25 | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds. This section provides methodologies for the key experiments cited in this guide.

Anticonvulsant Activity Screening

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g) or rats (100-150 g).

-

Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

-

Procedure:

-

Animals are randomly divided into control and test groups.

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

-

At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through the electrodes.

-

The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

-

The scPTZ test is used to identify compounds that protect against clonic seizures and is considered a model for absence seizures.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Animals are pre-treated with the test compound or vehicle as in the MES test.

-

After the appropriate pre-treatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.

-

Animals are observed for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds) for a period of 30 minutes.

-

The absence of clonic seizures during the observation period indicates protection.

-

The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

-

Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2, A549).

-

Complete cell culture medium.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.

-

D-Amino Acid Oxidase (DAAO) Inhibition Assay[27][28]

This assay measures the ability of a compound to inhibit the enzymatic activity of DAAO.

-

Materials:

-

Recombinant human DAAO enzyme.

-

D-serine (substrate).

-

Flavin adenine dinucleotide (FAD) (cofactor).

-

Horseradish peroxidase (HRP).

-

Amplex® Red reagent (or a similar hydrogen peroxide probe).

-

Test compounds.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

-

Procedure:

-

Prepare a reaction mixture containing DAAO enzyme, FAD, HRP, and Amplex® Red in the assay buffer.

-

Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate, D-serine.

-

The DAAO-catalyzed oxidation of D-serine produces hydrogen peroxide, which, in the presence of HRP, reacts with Amplex® Red to generate a fluorescent product (resorufin).

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Experimental Workflows

Conclusion

Derivatives of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticonvulsant, anticancer, DAAO inhibitory, and anticoccidial agents has been demonstrated through numerous preclinical studies. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and research workflows. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise mechanisms of action will be crucial for the successful translation of these promising derivatives into novel therapeutic agents.

References

- 1. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione- based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro evaluation of novel triazine analogues as anticancer agents and their interaction studies with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticoccidial derivatives of 6-azauracil. 2. High potency and long plasma life of N1-phenyl structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticoccidial derivatives of 6-azauracil. 3. Synthesis, high activity, and short plasma half-life of 1-phenyl-6-azauracils containing sulfonamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Genome-wide screen of fission yeast mutants for sensitivity to 6-azauracil, an inhibitor of transcriptional elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione. It is important to note that while a comprehensive search for experimental data has been conducted, specific spectral values for this compound are not widely available in public databases. The data presented is based on references to closely related compounds and citations of primary literature where the data is expected to be found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | NH (amide/amine) |

| Data not available | - | - | NH (amide) |

| Data not available | - | - | NH₂ (amino) |

Note: The ¹H NMR spectrum is expected to show broad singlets for the N-H protons, which are exchangeable with D₂O. The exact chemical shifts are dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data cited in literature | C=O (C3) |

| Data cited in literature | C=O (C5) |

| Data cited in literature | C-NH₂ (C6) |

Note: The ¹³C NMR data for 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione has been reported in the solvent DMSO-d₆ according to a literature citation (J. Chem. Soc., Perkin Trans. 1, 1999, 2929).[1] Access to the specific chemical shift values from this publication is pending.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| 1750-1650 | Strong | C=O stretching (amide carbonyls) |

| 1650-1550 | Medium | N-H bending (amine) |

| ~1600 | Medium | C=N stretching |

Note: The IR spectrum is expected to be characterized by strong absorptions corresponding to the N-H and C=O bonds. The exact peak positions can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its identity and structure.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 128.03 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Data not available | Fragment ions |

Note: The molecular weight of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is 128.09 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 128. The fragmentation pattern would likely involve the loss of small neutral molecules such as HNCO or CO.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for low solubility in other common NMR solvents.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. A larger number of scans will be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as High-Performance Liquid Chromatography (HPLC). For HPLC-MS, a reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with formic acid added for MS compatibility.[2]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and potential fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualizations

The following diagrams illustrate the workflow and structure relevant to the spectroscopic analysis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of the target molecule.

References

An In-depth Technical Guide on the Thermal Stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (6-ATD). Due to a lack of specific experimental data on the thermal decomposition of this compound in publicly available literature, this document summarizes its known physical and chemical properties, outlines standard experimental protocols for thermal analysis, and presents a generalized workflow for assessing thermal stability. This guide is intended to be a foundational resource for researchers and professionals working with this and related compounds.

Introduction

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-ATD, is a heterocyclic compound with a triazine core structure.[1] Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as energetic materials. Understanding the thermal stability of 6-ATD is crucial for its safe handling, storage, and application in various fields, including drug development, where thermal processing is a common manufacturing step.

This guide will therefore focus on providing a framework for the investigation of its thermal properties.

Physicochemical Properties of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

While specific thermal data is lacking, some general physicochemical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₄O₂ | ChemBK[1] |

| Appearance | Colorless crystalline solid | ChemBK[1] |

| Synonyms | 6-ATD, Atrazinone | - |

| Solubility | Low solubility in water | ChemBK[1] |

Theoretical Insights into Thermal Stability

Computational studies on substituted s-triazine derivatives suggest that the introduction of amino (-NH2) groups can be favorable for enhancing thermal stability.[2] However, without specific experimental validation for 6-ATD, these remain theoretical predictions.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, the following standard analytical techniques are recommended.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is usually performed under an inert nitrogen atmosphere.

-

Heating Program: The sample and reference are heated at a constant rate, for example, 10 °C/min, over a desired temperature range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak temperature of the melting endotherm is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHf).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione is currently unavailable, this guide provides the necessary framework for its determination. Based on the general properties of related triazine compounds, it is anticipated to be a crystalline solid with a defined melting point, likely followed by decomposition at higher temperatures. The application of standard thermal analysis techniques such as TGA and DSC, as outlined in this document, is essential to quantitatively characterize its thermal behavior. Such data will be invaluable for ensuring the safe and effective use of this compound in research and development.

References

potential applications of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in medicinal chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as 6-azauracil, is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. As an analog of the pyrimidine uracil, its primary mechanism of action involves the inhibition of key enzymes in nucleotide biosynthesis, leading to potent antimetabolite effects. This technical guide provides a comprehensive overview of the medicinal chemistry of 6-azauracil, detailing its synthesis, mechanism of action, therapeutic applications, and the biological activities of its derivatives.

Core Compound Profile

| Property | Value |

| IUPAC Name | 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione |

| Synonyms | 6-Azauracil, Azur, NSC 3427 |

| Molecular Formula | C₃H₄N₄O₂ |

| Molecular Weight | 128.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in 1 M NH₄OH (50 mg/ml) with heating.[1] |

Mechanism of Action

6-Azauracil exerts its biological effects primarily by interfering with the de novo biosynthesis of pyrimidine and purine nucleotides. Once inside the cell, it is converted to 6-azauridine-5'-monophosphate (AzaUMP), which acts as a competitive inhibitor of two key enzymes:

-

Orotidine-5'-Monophosphate (OMP) Decarboxylase: This enzyme catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides. Inhibition of OMP decarboxylase by AzaUMP leads to a depletion of the pyrimidine nucleotide pool, thereby halting DNA and RNA synthesis.[2]

-

Inosine Monophosphate (IMP) Dehydrogenase: This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides. Inhibition of IMP dehydrogenase by AzaUMP leads to a reduction in the intracellular pool of GTP.[3] This depletion of GTP has downstream effects on transcription elongation, as RNA polymerase II is sensitive to nucleotide concentrations.[4][5]

The dual inhibition of these essential enzymes underlies the potent anticancer, antiviral, and immunosuppressive properties of 6-azauracil and its derivatives.

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways affected by 6-azauracil.

Therapeutic Applications and Derivatives

The antimetabolite properties of 6-azauracil have been exploited in the development of various therapeutic agents.

Anticancer Activity

6-Azauracil has demonstrated antitumor effects against various transplantable mouse tumors.[6] Its derivatives have been extensively studied for their cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of 6-Azauracil Derivatives (IC₅₀ values in µM)

| Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |

| Compound 6 | Weak | 13.14 | - | 13.28 | [7] |

| Compound 7 | 99.66 | 38.35 | - | 5.46 | [7] |

| Compound 9 | - | - | - | 16.27 | [7] |

| Compound 10 | 51.98 | Weak | - | 9.54 | [7] |

| Compound 11 | Weak | Weak | - | 8.51 | [7] |

| Compound 14 | 12.38 | 12.45 | - | Weak | [7] |

| Compound 15 | 33.30 | 32.42 | - | 94.21 | [7] |

| Compound 16 | 14.37 | Weak | - | 96.31 | [7] |

| 5-Fluorouracil (Reference) | 11.79 | 10.32 | - | 19.66 | [7] |

Antiviral Activity

The requirement of rapidly replicating viruses for high levels of nucleotides makes them susceptible to inhibitors of nucleotide biosynthesis. 6-Azauracil and its derivatives have shown activity against a variety of DNA and RNA viruses.[8]

Table 2: Antiviral Activity of 6-Azauracil Derivatives

| Derivative | Virus | Cell Line | Activity (EC₅₀/ID₅₀) | Reference |

| 6-Aza-BVDU | HSV-1 | - | 8 µg/mL | [9] |

| 6-Aza-BVDU | HSV-2 | - | 190 µg/mL | [9] |

| Unspecified Acyclonucleosides | HIV-1, HIV-2 | - | Active | [10] |

Immunosuppressive Activity

By inhibiting the proliferation of lymphocytes, which are highly dependent on the de novo synthesis of purines, 6-azauracil and its derivatives can exert immunosuppressive effects. This makes them potential candidates for the treatment of autoimmune diseases and in preventing organ transplant rejection.

Other Activities

-

Anticoccidial: Derivatives of 6-azauracil, particularly those with N1-phenyl substitutions, have shown high potency against Eimeria tenella infections in chickens.[10][11] Some derivatives exhibit up to a 1000-fold enhancement in potency compared to the parent compound.[12]

-

Antibacterial: Certain derivatives have demonstrated antibacterial activity, with MIC values in the micromolar range.[13]

Experimental Protocols

General Synthesis of 5-Substituted-6-Azauracil Derivatives

A common method for the synthesis of 5-substituted 6-azauracil derivatives involves the nucleophilic substitution of 5-bromo-6-azauracil with various aromatic amines or phenols.[14]

Materials:

-

5-Bromo-6-azauracil

-

Aromatic amine or phenol

-

Solvent (e.g., water, ethanol)

-

Base (e.g., Na₂CO₃)

Procedure:

-

Dissolve 5-bromo-6-azauracil and the desired aromatic amine or phenol in the chosen solvent.

-

Add a base to the reaction mixture.

-

Heat the mixture at reflux for an appropriate time (e.g., 24-32 hours).[14]

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to obtain the purified 5-substituted-6-azauracil derivative.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][7][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-Azauracil derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 6-azauracil derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives represent a versatile scaffold in medicinal chemistry. Their ability to inhibit crucial enzymes in nucleotide biosynthesis provides a strong rationale for their development as anticancer, antiviral, and immunosuppressive agents. Further structure-activity relationship studies and the exploration of novel derivatives may lead to the discovery of more potent and selective therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to explore the potential of this promising class of compounds.

References

- 1. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 2. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmrservice.com [bmrservice.com]

- 6. Advances in the synthesis of 5-and 6-substituted uracil derivatives [ri.conicet.gov.ar]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of some unsaturated 6-azauracil acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. benchchem.com [benchchem.com]

- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives, a promising scaffold in modern drug discovery. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including kinase inhibition, and antiviral and anticonvulsant properties. These notes offer a foundational guide for researchers aiming to explore this chemical space for therapeutic applications.

Overview and Rationale

The 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione scaffold, also known as 6-azauracil, is a pyrimidine analog that has garnered significant interest in medicinal chemistry. Its structural similarity to endogenous nucleobases allows for potential interactions with a variety of biological targets. Derivatives of this core structure have been investigated for their potential as anticancer, antiviral, and CNS-active agents. A particularly promising area of application is the development of protein kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.

One such key target is the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling pathway.[1] This pathway is fundamental to cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[2] The development of small molecule inhibitors targeting PDK1 is therefore a highly sought-after strategy in oncology.

Synthetic Protocols

The synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives can be approached in a multi-step process, beginning with the formation of the core triazine ring, followed by functionalization. Below are generalized protocols adapted from literature procedures.

Synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione (Parent Compound)

A general method for the preparation of the parent compound involves the reaction of 1,2,4-triazine with sodium bromate, followed by treatment with ammonia.[3]

Materials:

-

1,2,4-triazine

-

Sodium bromate (NaBrO₃)

-

Ammonia water (NH₄OH)

-

Suitable solvents (e.g., water, ethanol)

Protocol:

-

Dissolve 1,2,4-triazine in an appropriate solvent.

-

Add an aqueous solution of sodium bromate dropwise to the triazine solution at a controlled temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully add ammonia water to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione.

General Protocol for N-Alkylation/Arylation of the Triazine Core

Derivatization of the triazine core, for instance at the N2 or N4 positions, can be achieved through alkylation or arylation reactions. The following protocol is adapted from the synthesis of related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives and can be optimized for the 6-amino scaffold.[2][4]

Materials:

-

6-Amino-1,2,4-triazine-3,5(2H,4H)-dione

-

Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., DMF, acetonitrile)

Protocol:

-

To a solution of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione in the chosen solvent, add the base portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add the alkyl or benzyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with heating until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Data Presentation: Biological Activity

The following tables summarize representative quantitative data for derivatives of the 1,2,4-triazine scaffold, highlighting their potential in drug discovery.

Table 1: Kinase Inhibitory Activity of Representative 3-Amino-1,2,4-triazine Derivatives against PDK1. [1]

| Compound ID | R¹ | R² | PDK1 IC₅₀ (µM) |

| 1a | H | H | 0.08 |

| 1b | OCH₃ | H | 0.05 |

| 1c | H | CH₃ | 0.03 |

| 1d | OCH₃ | CH₃ | 0.01 |

Data presented is for a related 3-amino-1,2,4-triazine scaffold to illustrate the potential of the broader class of amino-triazines as PDK1 inhibitors.

Table 2: In Vivo Anticonvulsant Activity of Representative 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione Derivatives. [5]

| Compound ID | Substitution | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |

| 2a | 4-Cl | 65.3 | >100 | 250 |

| 2b | 4-F | 58.1 | 95.2 | >300 |

| 2c | 4-CH₃ | 72.5 | >100 | 280 |

| 4r | 2-NH₂, 4-Cl | 51.1 | 89.7 | >300 |

MES: Maximal Electroshock Seizure Test; scPTZ: Subcutaneous Pentylenetetrazole Seizure Test.

Mandatory Visualizations

General Synthetic Workflow

The overall process from the synthesis of the core molecule to the evaluation of its biological activity is depicted below.

Caption: General workflow from synthesis to lead optimization.

PDK1 Signaling Pathway in Cancer

The PI3K/PDK1/Akt pathway is a critical signaling cascade in cancer progression. 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione derivatives can be designed to inhibit PDK1, thereby disrupting this pathway.

Caption: PI3K/PDK1/Akt signaling pathway and point of inhibition.

General Synthetic Scheme for N-Substituted Derivatives

The derivatization of the 6-Amino-1,2,4-triazine-3,5(2H,4H)-dione core is a key step in generating a library of compounds for screening.

Caption: General scheme for the synthesis of N-substituted derivatives.

Experimental Protocols: Biological Assays

General Protocol for In Vitro Kinase Inhibition Assay (e.g., PDK1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Recombinant human PDK1 enzyme

-

Kinase buffer

-

ATP

-

Substrate peptide

-

Synthesized compounds (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

384-well plates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the recombinant PDK1 enzyme, and the test compound solution.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Allow the reaction to proceed for 1-2 hours at 30°C.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions